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molecular formula C17H12O2 B8326507 3-(Naphthalen-1-yloxy)benzaldehyde

3-(Naphthalen-1-yloxy)benzaldehyde

Cat. No. B8326507
M. Wt: 248.27 g/mol
InChI Key: OSJIANKQQRLVNI-UHFFFAOYSA-N
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Patent
US09035047B2

Procedure details

1-iodonaphthalene (2.000 g) and 3-hydroxybenzaldehyde (1.442 g) were added to dioxane (25 mL). The solution was degassed and flushed with nitrogen three times. Cesium carbonate (5.13 g), N,N-dimethylglycine hydrochloride (82 mg), and copper (I) iodide (30 mg) were added, and the solution was heated at 90° C. overnight. The solution was cooled, added to 1M aqueous HCl, extracted with diethyl ether, dried with brine and anhydrous sodium sulfate. The solution was concentrated and purified by flash column chromatography on silica gel with 10% ethyl acetate in hexanes to provide the title compound.
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
1.442 g
Type
reactant
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
I[C:2]1[C:11]2[C:6](=[CH:7][CH:8]=[CH:9][CH:10]=2)[CH:5]=[CH:4][CH:3]=1.[OH:12][C:13]1[CH:14]=[C:15]([CH:18]=[CH:19][CH:20]=1)[CH:16]=[O:17]>O1CCOCC1>[C:2]1([O:12][C:13]2[CH:14]=[C:15]([CH:18]=[CH:19][CH:20]=2)[CH:16]=[O:17])[C:11]2[C:6](=[CH:7][CH:8]=[CH:9][CH:10]=2)[CH:5]=[CH:4][CH:3]=1

Inputs

Step One
Name
Quantity
2 g
Type
reactant
Smiles
IC1=CC=CC2=CC=CC=C12
Name
Quantity
1.442 g
Type
reactant
Smiles
OC=1C=C(C=O)C=CC1
Name
Quantity
25 mL
Type
solvent
Smiles
O1CCOCC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
90 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The solution was degassed
CUSTOM
Type
CUSTOM
Details
flushed with nitrogen three times
ADDITION
Type
ADDITION
Details
Cesium carbonate (5.13 g), N,N-dimethylglycine hydrochloride (82 mg), and copper (I) iodide (30 mg) were added
TEMPERATURE
Type
TEMPERATURE
Details
The solution was cooled
ADDITION
Type
ADDITION
Details
added to 1M aqueous HCl
EXTRACTION
Type
EXTRACTION
Details
extracted with diethyl ether
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried with brine and anhydrous sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
The solution was concentrated
CUSTOM
Type
CUSTOM
Details
purified by flash column chromatography on silica gel with 10% ethyl acetate in hexanes

Outcomes

Product
Name
Type
product
Smiles
C1(=CC=CC2=CC=CC=C12)OC=1C=C(C=O)C=CC1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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